A Comprehensive Technical Guide to the Physicochemical Properties of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
A Comprehensive Technical Guide to the Physicochemical Properties of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its unique combination of a rigid tetralin scaffold, a basic amine, and a methoxy group imparts specific physicochemical characteristics that are critical for its role in drug design and development. This guide provides an in-depth analysis of these properties, offering researchers and drug development professionals a comprehensive resource covering the compound's chemical identity, core physicochemical parameters, analytical characterization, synthesis, and safe handling. The insights herein are grounded in established data and provide a framework for leveraging this versatile molecule in research and development.
Introduction: A Molecule of Strategic Importance
Overview and Relevance
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, often referred to as 6-methoxytetralin-1-amine, belongs to the class of tetralinamines. The tetralin core provides a conformationally restricted bicyclic structure, while the primary amine offers a key site for derivatization and interaction with biological targets. The methoxy group, an electron-donating substituent, modulates the electronic properties and solubility of the molecule.[1] This combination makes it an attractive building block for creating complex molecules with desired biological activities.[1]
Significance in Medicinal Chemistry
The primary utility of this compound lies in its application as a precursor for novel therapeutic agents, particularly in the field of neuropharmacology.[1] Its structure is a component of molecules designed to target various receptors and enzymes within the central nervous system. Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for predictable and successful drug discovery campaigns, influencing everything from reaction kinetics during synthesis to the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
Chemical Identity and Core Properties
A precise understanding of the molecule's identity is the foundation for all subsequent scientific investigation. The key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | [2] |
| CAS Number | 52373-02-1 | [2] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.24 g/mol | [2] |
| Canonical SMILES | COC1=CC2=C(C=C1)C(CCC2)N | [2] |
| InChIKey | NWDPZDVSZWOAFS-UHFFFAOYSA-N | [2] |
| Synonyms | 1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine, 6-Methoxytetralin-1-amine | [2] |
Key Physicochemical Parameters for Drug Development
The behavior of a molecule in both chemical and biological systems is dictated by its physicochemical properties. For a drug intermediate like 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, these parameters inform synthetic strategy, purification methods, formulation development, and predictions of its metabolic fate.
Physical State and Appearance
The physical form of a compound is a primary consideration for handling and formulation. The free base of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is typically a liquid.[3] Its hydrochloride salt, however, is a solid, often appearing as a brown to black solid, which is stored under an inert atmosphere at room temperature.[4] The choice between the free base and a salt form is a critical decision in drug development, impacting stability, solubility, and handling.
Partition Coefficient (LogP) and Lipophilicity
The octanol-water partition coefficient (LogP) is a crucial measure of a molecule's lipophilicity, which heavily influences its ability to cross biological membranes, including the blood-brain barrier.
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Computed XLogP3: 1.5[2]
Expert Insight: A LogP value of 1.5 indicates a balanced character. The molecule is sufficiently lipophilic to favor membrane partitioning but retains enough hydrophilicity to have workable aqueous solubility. This balance is often sought after in CNS drug candidates, as extreme lipophilicity can lead to non-specific binding and poor metabolic profiles, while high hydrophilicity can prevent entry into the brain.
Acidity/Basicity (pKa)
Expert Insight: With an estimated pKa in this range, the amine will be overwhelmingly protonated (>99%) at physiological pH, existing as a positively charged ammonium cation. This has profound implications:
-
Target Interaction: The positive charge can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a target protein's binding pocket.
-
Solubility: The charged form significantly enhances aqueous solubility, which is favorable for formulation.
-
Permeability: While enhancing solubility, the charged state reduces passive diffusion across lipid membranes. This creates a design challenge that medicinal chemists often address through prodrug strategies or by optimizing other molecular features.
Summary of Physicochemical Data
| Parameter | Value / Description | Implication in Drug Development |
| Physical Form | Free Base: Liquid[3] / HCl Salt: Solid[4] | Affects handling, storage, and formulation strategies. |
| Molecular Weight | 177.24 g/mol [2] | Compliant with Lipinski's Rule of Five; good starting point for lead-like molecules. |
| XLogP3 (Computed) | 1.5[2] | Balanced lipophilicity, favorable for membrane permeability without excessive non-specific binding. |
| pKa (Estimated) | 9.5 - 10.5 | Predominantly ionized at physiological pH, enhancing aqueous solubility and enabling ionic interactions. |
| Hydrogen Bond Donors | 2 (from -NH₂) | [2] |
| Hydrogen Bond Acceptors | 2 (from N and O) | [2] |
Synthesis and Analytical Characterization
Common Synthetic Pathway: Reductive Amination
A prevalent and efficient method for synthesizing 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is through the reductive amination of its corresponding ketone, 6-methoxy-1-tetralone. This ketone is a commercially available starting material.[5][6]
Causality of Experimental Choice: Reductive amination is favored for its high efficiency and atom economy. The process typically involves two key steps that can often be performed in a single pot:
-
Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia) to form an intermediate imine. This reaction is often catalyzed by a mild acid and driven to completion by the removal of water.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is introduced to selectively reduce the imine C=N bond to the desired amine. These reagents are chosen because they are mild enough not to reduce the ketone starting material directly but are potent enough to reduce the protonated imine intermediate.
Analytical Workflow for Quality Control
Ensuring the purity and identity of the synthesized compound is critical. A standard analytical workflow combines chromatographic separation with spectroscopic detection.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a self-validating system for determining the purity of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector and preferably a mass spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 275 nm (corresponding to the absorbance of the methoxy-substituted aromatic ring).
-
-
Calibration and System Suitability:
-
Rationale: To ensure the system is performing correctly before sample analysis.
-
Procedure: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL). Make five replicate injections. The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Rationale: The gradient is designed to first elute any polar impurities before ramping up the organic solvent concentration to elute the main compound and any more lipophilic impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Confirm the identity of the main peak by its retention time (matching the standard) and its mass-to-charge ratio (m/z) if using an MS detector. The expected [M+H]⁺ for C₁₁H₁₅NO is approximately 178.12.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles to prevent skin and eye contact.[7][8]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation. Avoid formation of dust and aerosols.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] For the hydrochloride salt, storage under an inert atmosphere is recommended to ensure long-term stability.[4][9]
-
First-Aid Measures:
Conclusion
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a molecule of significant value to the scientific community, particularly in drug discovery. Its physicochemical profile—characterized by balanced lipophilicity, a strongly basic amine, and a compact, rigid scaffold—makes it an excellent starting point for the synthesis of complex molecular architectures. A thorough understanding of its properties, from pKa and LogP to its analytical signatures and handling requirements, empowers researchers to utilize this intermediate with precision and safety, accelerating the journey from a synthetic building block to a potential therapeutic agent.
References
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PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). 6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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MedCrave. (2018, February 19). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem. Retrieved from [Link]
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Patsnap. (2020, June 26). Synthesis method of 6-methoxy-1-tetralone. Eureka. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
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ResearchGate. (2015, January). A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine.... Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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SpectrumBase. (n.d.). 6-Methoxy-1-pent-4-enyl-1,2,3,4-tetrahydronaphthalen-2-ol. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-alpha-tetralone. National Center for Biotechnology Information. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. This is a general reference for analytical methods for related compound classes. Retrieved from [Link]
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